molecular formula C33H40O20 B164544 Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside CAS No. 128988-58-9

Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside

Cat. No. B164544
CAS RN: 128988-58-9
M. Wt: 756.7 g/mol
InChI Key: IYFMBSVAOKIIHT-ULUAFHFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside, also known as KRG, is a flavonoid compound found in various plants. It has been widely studied for its potential health benefits due to its antioxidant, anti-inflammatory, and anticancer properties. In

Mechanism of Action

The mechanism of action of Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside is not fully understood, but it is believed to work through various pathways in the body. Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been shown to activate the Nrf2 pathway, which is responsible for regulating the body's antioxidant response. It has also been found to inhibit the NF-κB pathway, which is involved in the inflammatory response. Additionally, Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been found to have several biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can help to protect cells from oxidative damage. Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which can help to reduce inflammation in the body. Additionally, Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside in lab experiments is its potential to provide a natural and safe alternative to synthetic drugs. Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been found to have low toxicity and few side effects, making it a promising candidate for further research. However, one limitation of using Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside in lab experiments is its variability in composition and concentration depending on the source of extraction. This can make it difficult to standardize the dose and ensure consistent results in experiments.

Future Directions

There are several future directions for research on Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside. One area of interest is its potential as a therapeutic agent for chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Further research is needed to explore its mechanisms of action and efficacy in clinical trials. Another area of interest is its potential as a natural preservative in the food industry. Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been found to have antimicrobial properties, which can help to extend the shelf life of food products. Further research is needed to explore its safety and effectiveness in food applications. Finally, there is a need for further research on the standardization of Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside extraction and purification methods to ensure consistent results in experiments.
In conclusion, Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside is a flavonoid compound found in various plants that has been extensively studied for its potential health benefits. It has antioxidant, anti-inflammatory, and anticancer properties and has shown promise as a therapeutic agent for chronic diseases. Further research is needed to explore its mechanisms of action, efficacy in clinical trials, and potential applications in the food industry.

Synthesis Methods

Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside can be synthesized from various plants, including the leaves of the tea plant (Camellia sinensis) and the flowers of the plant Abelmoschus manihot. The extraction and purification of Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside involve several steps, including solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage and reduce the risk of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body and alleviate symptoms of inflammatory diseases such as arthritis and asthma. Additionally, Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been shown to have anticancer properties, which can help to prevent the growth and spread of cancer cells.

properties

CAS RN

128988-58-9

Product Name

Kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)53-30-25(44)21(40)17(9-35)51-33(30)52-29-22(41)18-14(37)6-13(48-32-27(46)24(43)20(39)16(8-34)50-32)7-15(18)49-28(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1

InChI Key

IYFMBSVAOKIIHT-ULUAFHFISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O

Other CAS RN

128988-58-9

synonyms

kaempferol 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside
kaempferol-Rha-Gal-Glu

Origin of Product

United States

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